7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Description
The compound 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine belongs to the pyrazolo-triazolo-pyrimidine family, a class of heterocyclic systems known for their diverse pharmacological properties, including kinase inhibition, anticancer activity, and receptor antagonism . Its structure features a fused pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with a 3,4-dimethylphenyl group at position 7 and a pyridin-3-yl moiety at position 2. These substituents contribute to its unique electronic and steric properties, which influence its biological interactions and pharmacokinetic behavior.
Properties
IUPAC Name |
10-(3,4-dimethylphenyl)-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N7/c1-12-5-6-15(8-13(12)2)26-18-16(10-22-26)19-23-17(24-25(19)11-21-18)14-4-3-7-20-9-14/h3-11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYZQHBQXIJNUIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Oxidative Cyclization of Pyrazolo-Pyrimidine Precursors
The pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine core has been synthesized via FeCl3-mediated oxidative cyclization of pyrazolo-pyrimidine intermediates. For instance, 7-(4-bromophenyl)-9-(pyridin-4-yl)-7H-pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine was obtained by treating a pyrazolo-pyrimidine precursor with FeCl3 in refluxing acetonitrile (Scheme 1). Adapting this method, the target compound could be synthesized by substituting the bromophenyl group with 3,4-dimethylphenyl and the pyridin-4-yl with pyridin-3-yl. Key advantages include high regioselectivity and yields exceeding 85% under optimized conditions.
Multicomponent Cyclization Approaches
Heterocycle-based multicomponent reactions (MCRs) offer efficient access to fused triazolo-pyrimidine systems. A three-step protocol involving:
- Condensation of dimethyl cyanodithioimidocarbonate with amines to form imidates,
- Cyclization with hydrazine hydrate to yield triazole intermediates,
- Reaction with enaminones to construct the pyrimidine ring.
This method, demonstrated for 7-(3',4',5'-trimethoxyphenyl) derivatives, could be adapted by substituting trimethoxyacetophenone with 3,4-dimethylacetophenone to introduce the 3,4-dimethylphenyl group.
Electrophilic aromatic substitution or Ullmann-type coupling may install the 3,4-dimethylphenyl group early in the synthesis. For instance, cesium carbonate and palladium chloride facilitated the coupling of bromopyridines with boronic acids in dioxane, a method transferable to 3,4-dimethylphenyl introduction.
Incorporation of the Pyridin-3-yl Group
Palladium-Catalyzed Cross-Coupling
The pyridin-3-yl moiety is efficiently introduced via Suzuki-Miyaura coupling. In the synthesis of 5-chloro-2-(pyridin-3-yl)pyridin-3-amine, pyridin-3-ylboronic acid reacted with bromopyridine derivatives using PdCl2 and Cs2CO3 in dioxane at 80–100°C. Adapting these conditions to couple a halogenated triazolo-pyrimidine intermediate with pyridin-3-ylboronic acid would install the desired substituent.
Nucleophilic Aromatic Substitution
Alternative routes employ nucleophilic displacement of leaving groups (e.g., Cl, Br) by pyridin-3-amine under basic conditions. However, this method is less favorable due to lower yields and regioselectivity compared to cross-coupling.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Catalytic Systems
- PdCl2/Cs2CO3 : Effective for Suzuki-Miyaura couplings.
- FeCl3 : Critical for one-step oxidative cyclization.
Characterization and Analytical Data
Spectroscopic Analysis
X-ray Crystallography
Analogous structures (e.g., 7-(4-bromophenyl) derivatives) confirmed planar tricyclic cores with dihedral angles <10° between rings. The 3,4-dimethylphenyl group is expected to form a 45° dihedral angle with the central core.
Challenges and Alternative Approaches
Regioselectivity in Cyclization
Competing cyclization pathways may yield isomeric byproducts. FeCl3-mediated methods minimize this issue by stabilizing transition states through Lewis acid coordination.
Functional Group Compatibility
Sensitive groups (e.g., amino, hydroxy) require protection during harsh conditions. Boc protection strategies have been employed in similar syntheses.
Scalability
Multicomponent reactions offer scalability advantages, with reported yields >90% for decagram-scale preparations.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The presence of the pyridin-3-yl group allows for oxidation reactions, potentially forming N-oxide derivatives.
Reduction: : Reduction reactions can be performed on the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core, leading to the formation of reduced analogs.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur at different positions on the heterocyclic core and the phenyl ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: : Electrophilic substitution may involve reagents like bromine or nitric acid, while nucleophilic substitution may use amines or alkyl halides.
Major Products Formed
Oxidation: : N-oxide derivatives of the compound.
Reduction: : Reduced analogs of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core.
Substitution: : Substituted derivatives at various positions on the core and phenyl ring.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo-pyrimidines exhibit significant antimicrobial properties. For instance, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antimicrobial activity. These compounds showed promising results against various bacterial strains, indicating that modifications in the pyrazolo-pyrimidine structure can enhance efficacy against microbial infections .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. A study highlighted the synthesis of new pyrazolo[3,4-d]pyrimidine derivatives, which were tested for their ability to inhibit prostaglandin synthesis—an essential mediator in inflammatory responses. The results indicated that some derivatives exhibited better anti-inflammatory activity than traditional non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac, suggesting a potential for development as safer alternatives .
Anticancer Activity
Research has indicated that certain pyrazolo-pyrimidine derivatives possess anticancer properties. The mechanism often involves the inhibition of specific kinases involved in cancer cell proliferation and survival. Studies have shown that these compounds can induce apoptosis in cancer cells and may serve as lead compounds for developing targeted cancer therapies .
Synthetic Routes
The synthesis of 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available precursors such as hydrazones and carbonitriles. The methods often include cyclization reactions that yield the fused triazolopyrimidine structure essential for biological activity.
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Hydrazones | 70-85 |
| 2 | Functionalization | Carbonitriles | 60-75 |
| 3 | Purification | Recrystallization | - |
Structural Characterization Techniques
Characterization of synthesized compounds is crucial for confirming their structures and understanding their properties. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are commonly employed to elucidate the molecular structure and confirm the presence of functional groups.
Case Study 1: Anti-inflammatory Evaluation
A series of newly synthesized pyrazolo[3,4-d]pyrimidines were evaluated for their anti-inflammatory properties using carrageenan-induced edema models in rats. The findings indicated that certain compounds exhibited significant reductions in edema compared to control groups, highlighting their potential as new anti-inflammatory agents .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial activity, several derivatives were screened against Gram-positive and Gram-negative bacteria. The results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to existing antibiotics, suggesting that these compounds could be developed into effective antimicrobial agents .
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal applications, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Substituent Effects at Position 7
| Substituent | Biological Activity | Key Properties |
|---|---|---|
| 3,4-Dimethylphenyl | Anticancer (inferred) | Moderate lipophilicity, steric bulk |
| 4-Bromophenyl | Kinase inhibition, antiproliferative | Electron-withdrawing, polarizable |
| 3-Chlorophenyl | Receptor antagonism (inferred) | Electronegative, moderate steric bulk |
| 3-(4-Methoxyphenyl)propyl | A2A adenosine receptor antagonism | Hydrophobic, extended conformation |
Substituent Variations at Position 2
The pyridin-3-yl group in the target compound contrasts with other heteroaromatic substituents:
Table 2: Substituent Effects at Position 2
| Substituent | Biological Target | Interaction Mechanism |
|---|---|---|
| Pyridin-3-yl | Kinases (inferred) | Basicity, π-stacking |
| 2-Furyl | A2A adenosine receptor | Hydrogen bonding, dipole interactions |
| Pyridin-4-yl | Kinases | Enhanced π-π stacking |
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Bulky substituents like tert-butyl (e.g., CAS 845634-95-9) resist oxidative metabolism, whereas pyridinyl groups may undergo CYP450-mediated modifications .
Biological Activity
7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique fused pyrazolo-triazolo-pyrimidine framework, which contributes to its interaction with various biological targets.
Chemical Structure and Synthesis
The compound's structure can be described as follows:
- Core Structure : Fused pyrazolo-triazolo-pyrimidine
- Substituents :
- 3,4-dimethylphenyl group
- Pyridin-3-yl group
The synthesis typically involves multi-step organic reactions starting from simpler precursors. The general synthetic route includes:
- Formation of the pyrazolo[4,3-e][1,2,4]triazolo framework.
- Introduction of the 3,4-dimethylphenyl and pyridin-3-yl substituents through electrophilic substitution or coupling reactions.
Biological Activity
Research indicates that this compound exhibits significant biological activities across several domains:
Anticancer Activity
The compound has been identified as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), a key regulator in the cell cycle. In vitro studies have shown that it possesses cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity : The compound demonstrated effective inhibition against CDK2 with IC50 values indicating its potency against cancer cells.
- Mechanism of Action : Studies suggest that it induces apoptosis through activation of caspases (caspase 3/7 and caspase 9) and modulation of apoptotic pathways involving p53 and NF-κB signaling .
Antimicrobial and Antiviral Properties
In addition to its anticancer potential, preliminary investigations have suggested that the compound may also exhibit antimicrobial and antiviral activities. The unique structural features allow it to interact with various enzymes and receptors involved in microbial and viral pathogenesis.
Comparative Analysis with Similar Compounds
A comparative analysis of structurally similar compounds reveals distinct biological profiles. The following table summarizes these comparisons:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-(4-chlorophenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Contains a chlorophenyl group | Different reactivity due to chlorine substitution |
| 3-[7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol | Includes a phenol group which enhances hydrogen bonding | Increased biological activity potential due to hydroxyl group |
| 2-(4-methylphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine | Substituted with a methyl group instead of chlorine | Alters electronic properties and reactivity |
Case Studies and Research Findings
Several studies have focused on the biological activity of this compound:
- Cytotoxicity Studies : One study reported that derivatives of this compound exhibited stronger cytotoxicity than cisplatin against breast cancer cell lines (MCF-7 and MDA-MB-231) .
- Mechanistic Insights : Another investigation into related compounds highlighted their ability to promote autophagy and apoptosis through modulation of key signaling pathways .
Q & A
Q. What synthetic methodologies are commonly employed to prepare 7-(3,4-dimethylphenyl)-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine?
The synthesis typically involves cyclization of intermediates such as aryl hydrazides with aminopyrazoles under reflux in diphenylether. For example, derivatives with substitutions at the 7-position are synthesized via coupling reactions (e.g., Suzuki-Miyaura for aryl groups) using palladium catalysts . Key steps include:
- Cyclization : Heating intermediates (e.g., 9 or 11 in ) in diphenylether to form the tricyclic core.
- Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions.
- Yields : Reported yields range from 60% to 77%, depending on substituents and reaction conditions .
Q. How is the compound structurally characterized in academic research?
Structural elucidation relies on:
- 1H/13C NMR : Peaks for aromatic protons (δ 7.4–8.6 ppm) and heterocyclic carbons (δ 115–170 ppm) confirm the fused pyrazolo-triazolo-pyrimidine core .
- IR Spectroscopy : Absorbances for C=O (1670 cm⁻¹), C=N (1615–1620 cm⁻¹), and NH/OH groups (3325–3420 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 427 for derivative 9) validate the molecular formula .
- X-ray Crystallography : Single-crystal studies (e.g., in ) confirm bond lengths (mean C–C = 1.39 Å) and regiochemistry .
Q. What purification techniques are effective for isolating this compound and its derivatives?
- Crystallization : Derivatives are purified via recrystallization from solvents like ethanol or dimethyl sulfoxide (DMSO) .
- Chromatography : Column chromatography with silica gel (eluent: ethyl acetate/hexane) resolves regioisomers .
- HPLC : Used for high-purity isolation in studies requiring >95% purity for biological assays .
Advanced Research Questions
Q. How do substitutions at the 7-position influence biological activity or target binding?
Substituents at the 7-position (e.g., aryl, alkyl, or glycosyl groups) modulate receptor affinity and pharmacokinetics. For example:
- Aryl Groups : Enhance adenosine A2A receptor antagonism (IC50 < 50 nM) due to π-π stacking interactions .
- Hydrophilic Moieties (e.g., tetraacetylglucose) : Improve solubility but may reduce blood-brain barrier penetration .
- Methodological Insight : Structure-activity relationship (SAR) studies require iterative synthesis of analogs (e.g., compound 14 in ) and in vitro binding assays .
Q. What challenges arise in achieving regioselectivity during cyclization?
Regioselectivity is influenced by:
- Reaction Solvent : Diphenylether promotes cyclization at the 7-position over the 2-position .
- Catalysts : Copper(I) iodide or palladium catalysts direct coupling reactions to specific sites (e.g., 7 vs. 2-position) .
- Temperature : Higher temperatures (>150°C) favor thermodynamically stable regioisomers .
Contradiction Analysis : Discrepancies in regiochemical outcomes between studies (e.g., vs. 11) highlight the need for controlled reaction monitoring via TLC or in situ NMR .
Q. How can researchers resolve discrepancies in spectroscopic data between derivatives?
- NMR Assignments : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals in complex derivatives (e.g., compound 14 in ) .
- Crystallographic Validation : Single-crystal X-ray data (e.g., R factor = 0.046 in ) resolve ambiguities in regiochemistry .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict 13C NMR shifts to verify experimental data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
